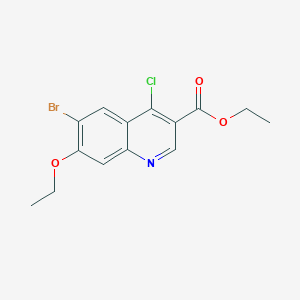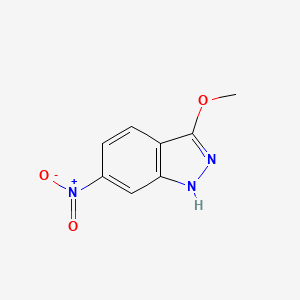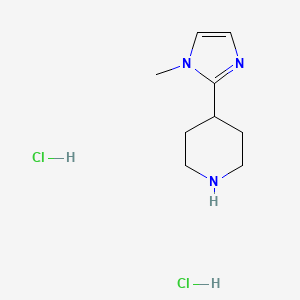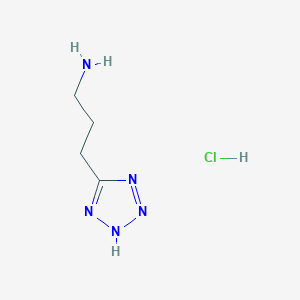
3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride
Descripción general
Descripción
“3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride” is a synthetic compound with the CAS Number: 817187-08-9 . It has a molecular formula of C10H12Cl3NO and a molecular weight of 268.57 .
Molecular Structure Analysis
The InChI code for “3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride” is 1S/C10H11Cl2NO.ClH/c11-7-1-2-9(12)10(5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride” are not fully detailed in the available resources. The compound has a molecular weight of 268.567 Da .
Aplicaciones Científicas De Investigación
Comprehensive Analysis of 3-(2,3-Dichlorophenoxy)pyrrolidine Hydrochloride Applications
3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each discussed in a separate section.
Proteomics Research: This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The pyrrolidine ring present in the compound can be used to modify peptides and proteins to study their interaction with other molecules, stability, and activity .
Drug Discovery: The pyrrolidine scaffold is widely used in medicinal chemistry to create compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule, which is crucial in drug design .
Biological Activity Modulation: Steric factors of the pyrrolidine ring influence biological activity. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, which is significant for the development of enantioselective drugs .
Carbonic Anhydrase Inhibition: Compounds with a pyrrolidine-2,5-dione scaffold, similar to 3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride, have been evaluated for their inhibitory activity on carbonic anhydrase isoenzymes. These enzymes are involved in diseases such as glaucoma and epilepsy, making this compound potentially valuable for therapeutic research .
Chemical Synthesis: In synthetic chemistry, this compound can serve as a precursor or intermediate in the synthesis of more complex molecules. Its reactive sites make it a versatile building block for constructing diverse chemical entities .
Material Science: The dichlorophenoxy group in the compound could be used to modify materials’ surfaces, thereby altering their properties such as hydrophobicity, which is essential in the development of new materials .
Analytical Chemistry: Due to its unique structure, 3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride can be used as a standard or reference compound in analytical methods like chromatography to identify or quantify similar compounds .
Life Science Research: This compound may be used in life science research to study cell biology, biochemistry, and genetics. Its ability to interact with biological molecules can help in understanding cellular processes and mechanisms .
Safety and Hazards
Propiedades
IUPAC Name |
3-(2,3-dichlorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO.ClH/c11-8-2-1-3-9(10(8)12)14-7-4-5-13-6-7;/h1-3,7,13H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONKASQDDWBVHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C(=CC=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(4-bromo-2-methyl-phenyl)methyl]-5-isopropyl-1H-pyrazol-3-ol](/img/structure/B1404118.png)

![3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride](/img/structure/B1404120.png)
![N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404122.png)
![[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1404123.png)

![6-Nitro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1404127.png)
![4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine](/img/structure/B1404128.png)


